A Comprehensive Technical Guide to 3,4,5-Trimethoxybenzaldehyde Oxime: Physicochemical Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 3,4,5-Trimethoxybenzaldehyde Oxime: Physicochemical Properties, Synthesis, and Applications
Introduction
3,4,5-Trimethoxybenzaldehyde oxime is a pivotal chemical intermediate, distinguished by the presence of a pharmacologically significant 3,4,5-trimethoxyphenyl moiety. This structural feature is a cornerstone in numerous natural products and synthetic drugs, imparting unique electronic and steric properties that govern molecular interactions.[1] The compound's versatility stems from the reactivity of its oxime functional group, which serves as a linchpin for a wide range of chemical transformations.
This guide provides an in-depth exploration of the core physicochemical characteristics of 3,4,5-Trimethoxybenzaldehyde oxime. We will delve into its molecular structure, synthesis protocols, spectroscopic signature, chemical reactivity, and critical applications. The content herein is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate its effective use in a laboratory setting.
Molecular and Physicochemical Profile
The fundamental properties of 3,4,5-Trimethoxybenzaldehyde oxime are summarized below. These characteristics are foundational to its handling, reactivity, and analytical identification.
| Property | Value | Source(s) |
| CAS Number | 39201-89-3 | [2][3] |
| Molecular Formula | C₁₀H₁₃NO₄ | [2][3] |
| Molecular Weight | 211.21 g/mol | [2][3] |
| IUPAC Name | (NE)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine | [3] |
| Synonyms | Syringaldoxime, 3,4,5-Trimethoxybenzaldoxime | [4][5] |
| Melting Point | 83-86 °C | [6] |
| Appearance | White crystalline solid | [6] |
| InChI Key | QVZGKUBQTJBLKI-WDZFZDKYSA-N | [2] |
| SMILES | COC1=CC(=CC(=C1OC)OC)C=NO | [2] |
Structural Elucidation
The molecule's architecture consists of a benzene ring substituted with three methoxy (-OCH₃) groups at the 3, 4, and 5 positions and an oxime (-CH=NOH) group. The trimethoxy substitution pattern is a key pharmacophore that influences the molecule's hydrophobic character and its ability to interact with biological targets.[1][2] The oxime moiety is particularly significant; it can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen atom), making it a valuable building block in supramolecular chemistry.[6] The C=N bond introduces the possibility of stereoisomerism, resulting in (E) and (Z) configurations.[3][7]
Crystal Structure
X-ray diffraction studies on 3,4,5-Trimethoxybenzaldehyde oxime monohydrate reveal that it crystallizes in the monoclinic crystal system within the P2₁/c space group.[6][8] The crystal structure is stabilized by intermolecular hydrogen bonding. Specifically, a hydrogen bond of the O-H···O type forms between the hydroxyl group of the oxime and a water molecule, leading to the formation of polymeric chains.[6][8]
Synthesis and Purification
The primary and most direct route to synthesizing 3,4,5-Trimethoxybenzaldehyde oxime is through the condensation reaction of its parent aldehyde, 3,4,5-Trimethoxybenzaldehyde, with a source of hydroxylamine.[2] This classic reaction is efficient and adaptable for various laboratory scales.
Synthesis of Precursor: 3,4,5-Trimethoxybenzaldehyde
The availability of the starting aldehyde is crucial. While it can be sourced commercially, several synthetic routes exist for its laboratory and industrial preparation:
-
From p-Cresol: An industrial method involves the bromination of p-cresol, followed by nucleophilic substitution with sodium methoxide and subsequent oxidation of the methyl group to an aldehyde.[2][9]
-
From Vanillin: On a laboratory scale, vanillin serves as a convenient starting material for synthesizing the target aldehyde.[9][10]
-
Rosenmund Reduction: The acyl chloride of eudesmic acid can be reduced to the aldehyde via the Rosenmund reduction.[9][10]
Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzaldehyde Oxime
This protocol is a self-validating system, where reaction completion can be monitored by Thin-Layer Chromatography (TLC) and the final product's identity confirmed via melting point analysis and spectroscopy.
Materials:
-
3,4,5-Trimethoxybenzaldehyde (1.0 g, 5.10 mmol)
-
Hydroxylamine sulfate (0.836 g, 5.09 mmol) or Hydroxylamine hydrochloride
-
Sodium acetate (2.09 g, 25.48 mmol) or Potassium carbonate
-
Methanol (15 mL)
-
Demineralized water
Procedure:
-
Reaction Setup: To a round-bottom flask, add hydroxylamine sulfate and sodium acetate to 15 mL of methanol. Stir the mixture.
-
Addition of Aldehyde: Add a solution of 3,4,5-Trimethoxybenzaldehyde (1.0 g) in methanol to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the reaction's progress using TLC by observing the disappearance of the starting aldehyde spot.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the methanol under reduced pressure.[6]
-
Precipitation and Filtration: To the resulting residue, add 40 mL of cold demineralized water (5-8 °C). A white crystalline solid will precipitate.[6]
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the product, for example, over anhydrous Na₂SO₄, to yield the final 3,4,5-Trimethoxybenzaldehyde oxime.[6] A yield of approximately 96% can be achieved under optimized conditions.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3,4,5-Trimethoxybenzaldehyde Oxime.
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the proton environments. Key signals for the precursor aldehyde, 3,4,5-Trimethoxybenzaldehyde, include a sharp singlet for the aldehydic proton (~9.88 ppm), a singlet for the two aromatic protons (~7.14 ppm), and a singlet for the nine methoxy protons (~3.94 ppm).[11] For the oxime, the aldehydic proton signal disappears and is replaced by a new singlet for the CH =NOH proton, alongside a broad singlet for the OH proton.
-
¹³C NMR Spectroscopy: In the precursor aldehyde's spectrum, the aldehydic carbon appears around 191.2 ppm.[11] Upon conversion to the oxime, this signal shifts upfield to the characteristic range for an oxime carbon (C=N).
-
Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying functional groups. For the oxime, characteristic absorption bands include a broad O-H stretch from the hydroxyl group, a C=N stretch, and strong C-O stretching bands from the methoxy groups.[2]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 3,4,5-Trimethoxybenzaldehyde oxime, the molecular ion peak [M]⁺ is observed at m/z 211.[3] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[2] Common fragments may correspond to the loss of hydroxyl or methoxy groups.[3]
-
UV-Visible Spectroscopy: The UV-Vis spectrum reveals electronic transitions within the conjugated system of the molecule. The aromatic ring and the oxime group contribute to characteristic UV absorptions.[2] The precursor aldehyde has a recorded UV-Vis spectrum available for comparison.[12][13]
Chemical Reactivity and Stability
The reactivity of 3,4,5-Trimethoxybenzaldehyde oxime is dominated by its oxime functional group, which can undergo several important transformations.
-
Reduction: The oxime can be reduced to form the corresponding primary amine, (3,4,5-trimethoxyphenyl)methanamine. This is a crucial step in the synthesis of compounds like mescaline.[14]
-
Oxidation: Oxidation of the aldoxime yields the corresponding nitrile, 3,4,5-trimethoxybenzonitrile.[2]
-
Deoximation: The parent aldehyde can be regenerated from the oxime through hydrolytic or oxidative deoximation. This reaction is useful when the oxime is employed as a protecting group for the aldehyde. Reagents like Triethylammonium chlorochromate (TEACC) have been used effectively for this purpose.[2]
-
Cycloaddition: As a key intermediate, the oxime can undergo 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolines, which are important heterocyclic scaffolds.[6]
-
Condensation: The oxime can participate in condensation reactions to form more complex molecules, such as intermediates for the synthesis of the pharmaceutical drug trimethoprim.[2]
Stability and Storage: The compound should be stored in a cool, dry place. It is incompatible with strong oxidizing agents, with which it can react violently.[15]
Caption: Key chemical transformations of 3,4,5-Trimethoxybenzaldehyde Oxime.
Applications in Research and Drug Development
The unique structure of 3,4,5-Trimethoxybenzaldehyde oxime makes it a valuable precursor and research tool in several scientific domains.
Pharmaceutical Synthesis
The compound is a cornerstone intermediate in the synthesis of various pharmaceuticals.[16][17]
-
Trimethoprim: It is a key precursor in the industrial synthesis of Trimethoprim, a potent antibacterial agent.[1] Trimethoprim functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the folic acid pathway in bacteria, thereby halting DNA synthesis.[1]
-
Psychoactive Amines: Historically, related synthetic pathways involving the reduction of oximes have been used in the synthesis of phenethylamines like mescaline.[14]
-
Heterocyclic Chemistry: Its aldehyde group readily participates in cyclocondensation reactions to form a variety of heterocycles, including pyrazoles and isoxazoles, which are prevalent scaffolds in medicinal chemistry.[16]
Caption: Mechanism of action for Trimethoprim, a key drug synthesized from the oxime's precursor.[1]
Antimicrobial Research
Beyond its role as a synthetic intermediate, 3,4,5-Trimethoxybenzaldehyde oxime itself is a subject of research. It has been identified as a potent and competitive inhibitor of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase.[2] This enzyme is crucial for the methylerythritol phosphate (MEP) pathway, which is responsible for isoprenoid biosynthesis in many pathogenic bacteria but is absent in humans. This selectivity makes it a promising lead compound for developing novel anti-infective agents to combat antimicrobial resistance.[2]
Safety and Handling
According to aggregated GHS information, 3,4,5-Trimethoxybenzaldehyde oxime is classified as an irritant.[2] It is reported to cause skin irritation (H315) and serious eye irritation (H319).[3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
3,4,5-Trimethoxybenzaldehyde oxime is a compound of significant scientific interest, bridging foundational organic synthesis with advanced drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and rich chemical reactivity make it an exceptionally versatile tool. From its role as a critical building block for the antibacterial agent Trimethoprim to its potential as a direct inhibitor of novel bacterial targets, this molecule continues to be a valuable asset for researchers in the chemical and biomedical sciences. This guide has provided the technical foundation necessary for its confident and effective application in a research and development context.
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